3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration and chlorination: The pyrazole ring is then nitrated and chlorinated to introduce the nitro and chloro groups.
Amide formation: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can be substituted with various nucleophiles to introduce different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-(4-AMINO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: Used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Anti-inflammatory: Some derivatives have shown anti-inflammatory properties.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Dyes and Pigments: Pyrazole derivatives are used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE would depend on its specific application. Generally, pyrazole derivatives exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-CHLORO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE: Lacks the nitro group.
3-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE: Lacks the chloro group.
Uniqueness
The presence of both chloro and nitro groups in 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE makes it unique, as these functional groups can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15ClN6O3 |
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Molecular Weight |
326.74 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-(1-ethyl-5-methylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C12H15ClN6O3/c1-3-18-8(2)10(6-14-18)15-11(20)4-5-17-7-9(13)12(16-17)19(21)22/h6-7H,3-5H2,1-2H3,(H,15,20) |
InChI Key |
PSDLHNALAXPYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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